Lipophilicity (XLogP3) Comparison: 3-tert-Butyl-1-(4-methylphenyl)- vs. 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The para-methyl substituent on the N1-phenyl ring of the target compound increases computed lipophilicity by ΔXLogP3 = +0.3 units relative to the unsubstituted N-phenyl analogue [1]. This difference is consistent with the additive contribution of a methyl group to logP and has been shown in kinase inhibitor SAR to modulate both permeability and selectivity profiles [2].
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 819793-66-3): XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = +0.3 (9.7% increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
In kinase inhibitor design, subtle lipophilicity differences of 0.3 log units can significantly affect cell permeability and metabolic clearance, making the target compound more suitable for programs requiring balanced ADME profiles.
- [1] PubChem computed properties for CID 43324121 (target) and CID 11481590 (comparator). View Source
- [2] Waring, M.J., 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), 2010, 235-248. View Source
